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molecular formula C15H15FN2O4 B3151170 6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70459-08-4

6-Fluoro-1-methyl-7-(morpholin-4-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B3151170
M. Wt: 306.29 g/mol
InChI Key: IPOXFGCXYRJVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04292317

Procedure details

2.55 (0.01 mol) of 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, 3.5 cm3 of morpholine (0.01 mol) and 34 cm3 of DMSO were heated at 110° C. for 7 hours, whilst stirring. The reaction product precipitated after heating for 5 hours. After cooling, the mixture was diluted with water (100 cm3) and the solid was filtered off, washed with water and recrystallised from DMF (45 cm3). 1 g of 6-fluoro-1-methyl-7-morpholino-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, m.p. 316° C. (decomposition), was obtained.
[Compound]
Name
2.55
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:16])[C:7]([C:13]([OH:15])=[O:14])=[CH:8][N:9]2[CH3:12])=[CH:4][C:3]=1[F:17].[NH:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1>CS(C)=O>[F:17][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:2]=1[N:18]1[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1)[N:9]([CH3:12])[CH:8]=[C:7]([C:13]([OH:15])=[O:14])[C:6]2=[O:16]

Inputs

Step One
Name
2.55
Quantity
0.01 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C(C(=CN(C2=C1)C)C(=O)O)=O)F
Name
Quantity
3.5 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
34 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
after heating for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the mixture was diluted with water (100 cm3)
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallised from DMF (45 cm3)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=CN(C2=CC1N1CCOCC1)C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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